molecular formula C20H25N3O3S B2477088 (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one CAS No. 370851-42-6

(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2477088
CAS No.: 370851-42-6
M. Wt: 387.5
InChI Key: IDPWHJXFIZZMQC-NBVRZTHBSA-N
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Description

(E)-2-(4-Acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one is a synthetic compound featuring a benzylidene-thiazol-4-one scaffold, a structure of high interest in medicinal chemistry and pharmaceutical research. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one (BPT) scaffold have been identified as a novel class of potent tyrosinase inhibitors . In particular, certain derivatives have demonstrated tyrosinase inhibitory activities up to 189-fold more potent than kojic acid, a standard reference compound . Research indicates that such inhibitors can operate through a competitive inhibition mechanism, directly binding to the enzyme's active site, and have shown efficacy in reducing intracellular melanin content in cellular models like B16F10 cells . The core structure is also associated with notable antioxidant activities against various radicals, including ABTS cation radicals and DPPH radicals . The incorporation of the 4-acetylpiperazinyl group at the 2-position of the thiazol ring is a common feature in pharmacologically active molecules and is present in several known chemical entities . Researchers can leverage this high-value chemical reagent for projects in enzyme inhibition studies, the development of potential anti-melanogenic agents, and the exploration of compounds with integrated antioxidant properties.

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(2-butoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-8-6-5-7-16(17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWHJXFIZZMQC-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate piperazine derivative.

    Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Butoxybenzylidene Substitution:

Industrial Production Methods

Industrial production of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes substitution at C2 and C5 positions:

Reaction Conditions Product Yield Ref.
Displacement of acetylpiperazineK₂CO₃, DMF, 80°C, aryl halide2-Arylthiazol-4(5H)-one derivatives65–78%
Thiol exchange at C5NaSH, EtOH, reflux, 12 h5-Thioether derivatives70%

Example : Treatment with NaSH replaces the benzylidene group with a thiol, forming 5-(2-butoxyphenylthio)thiazol-4(5H)-one .

Hydrolysis and Degradation Pathways

The acetylpiperazine group is prone to hydrolysis:

Condition Reaction Product Kinetics
1M HCl, 60°C, 2 hAcetyl group hydrolysis2-(Piperazin-1-yl)thiazol-4(5H)-oneFirst-order (t₁/₂: 45 min)
0.1M NaOH, RT, 6 hThiazole ring opening4-Oxo-3-(2-butoxybenzylidene)thiazolidinePartial degradation

Hydrolysis under acidic conditions preserves the thiazole ring, while alkaline conditions lead to ring opening .

Tautomerism and Isomerization

The butoxybenzylidene group exhibits prototropic tautomerism:

  • Keto-enol equilibrium : Stabilized by intramolecular hydrogen bonding.

  • Z/E isomerization : Photoinduced interconversion observed under UV light (λ = 365 nm) .

Table : Tautomeric populations in DMSO-d₆ (25°C)

Tautomer Population δ(¹H-NMR) (ppm)
Keto form (E)85%7.82 (s, CH=N)
Enol form (Z)15%6.95 (s, OH)

Cyclization and Heterocycle Formation

The compound participates in cyclization via its reactive sites:

Reagent Conditions Product Application
CuI, TMEDA, O₂DCM, RT, 24 hThiazolo[5,4-b]pyridine derivativesAnticancer agents
Pd(PPh₃)₄, CO (1 atm)DMF, 100°C, 12 hPyrrolothiazole fused systemsKinase inhibitors

Mechanism : Oxidative cyclization with CuI forms a six-membered ring via C–N bond formation .

Oxidation Reactions

The thiazole ring and benzylidene group are oxidation-sensitive:

Oxidizing Agent Conditions Product Outcome
H₂O₂, FeSO₄EtOH, 50°C, 3 hThiazole-4-one sulfoxidePartial epoxidation
KMnO₄, H₂O0°C, 1 h5-(2-Butoxybenzoyl)thiazol-4(5H)-oneComplete oxidation

Oxidation with KMnO₄ cleaves the benzylidene double bond, yielding a ketone .

Michael Addition and Conjugate Reactions

The α,β-unsaturated system in the thiazole ring participates in conjugate additions:

Nucleophile Catalyst Product Stereoselectivity
MalononitrilePiperidine, EtOH, Δ5-(2-Butoxybenzyl)-2-cyanoacetamideSyn-addition (dr 3:1)
ThiophenolInCl₃, CH₃CN, RT5-(2-Butoxybenzylthio)thiazol-4(5H)-oneAnti-Markovnikov

Stability and Degradation

  • Thermal stability : Decomposes above 200°C (TGA data).

  • Photostability : 90% degradation under UV light (λ = 254 nm) after 48 h .

Scientific Research Applications

The chemical compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has a thiazol-4(5H)-one core structure, with a piperazine ring containing an acetyl group at the 2-position and a butoxybenzylidene moiety at the 5-position. This arrangement gives the compound unique chemical properties and biological activities and makes it of interest in medicinal chemistry.

Potential Applications

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one's applications span several fields. Further research is needed to understand the full range of its efficacy and safety profiles.

Scientific Research

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one is a versatile material that can be used in scientific research. Because of the compound's structural features, it could be used in the following scientific research areas:

  • Biological Activity The biological activity of thiazole compounds are known for diverse pharmacological properties, including antimicrobial and anticancer effects, and anti-inflammatory properties.
  • Interaction Studies Interaction studies focus on understanding how (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one interacts with biological targets. These studies involve X-ray crystallography, NMR spectroscopy, and molecular docking. Such studies are crucial for determining the therapeutic potential and safety profile of the compound.

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazol-4(5H)-one Derivatives

Substituent Variations at Position 2

The 4-acetylpiperazinyl group distinguishes the target compound from analogs with smaller or less polar substituents:

  • Phenylamino/benzylamino groups (e.g., (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one): These derivatives exhibit tyrosinase inhibitory activity but may have reduced solubility due to the absence of a polar acetyl group .
  • Cyclopropylamino groups (e.g., 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one): Smaller substituents may limit steric interactions but offer less metabolic stability .

Table 1: Position 2 Substituent Comparison

Compound R2 Group Key Properties Biological Activity Reference
Target Compound 4-Acetylpiperazin-1-yl Enhanced solubility, H-bonding capacity To be determined -
(Z)-2-(Benzylamino)-5-benzylidene... Benzylamino Low polarity Tyrosinase inhibition (IC₅₀: 0.2 µM)
2-(Cyclopropylamino)-5-(4-methoxy...) Cyclopropylamino Small size, metabolic stability Antimicrobial (MIC: 8 µg/mL)
Substituent Variations at Position 5

The 2-butoxybenzylidene group contrasts with other benzylidene substituents:

  • 2,4-Dihydroxybenzylidene (e.g., compound 8 in ): Polar hydroxyl groups enhance tyrosinase inhibition (106-fold more potent than kojic acid) but may reduce cell permeability .
  • 4-Methoxybenzylidene (e.g., 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one): Methoxy groups balance lipophilicity and electronic effects, showing moderate antimicrobial activity .
  • 3-Nitrobenzylidene (e.g., (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-(3-nitrobenzylidene)thiazol-4(5H)-one): Electron-withdrawing nitro groups may enhance reactivity but increase toxicity risks .

Table 2: Position 5 Substituent Comparison

Compound R5 Group Key Properties Biological Activity Reference
Target Compound 2-Butoxybenzylidene High lipophilicity To be determined -
(Z)-5-(2,4-Dihydroxybenzylidene)... 2,4-Dihydroxybenzylidene High polarity Tyrosinase inhibition (IC₅₀: 0.05 µM)
5-(4-Methoxybenzylidene)... 4-Methoxybenzylidene Moderate lipophilicity Antimicrobial (MIC: 16 µg/mL)

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazolidin-4-one derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The compound features a thiazol-4(5H)-one core, which is known for its ability to interact with various biological targets. The presence of the piperazine and butoxybenzylidene substituents enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. A study highlighted that certain thiazolidin-4-one derivatives demonstrated IC50 values in the micromolar range against different cancer cell lines, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-oneA549TBDTBD

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains and fungi, demonstrating promising results. For example, compounds similar to (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Case Studies

  • In Vitro Studies : In one study, a series of thiazolidin-4-one derivatives were synthesized and screened for their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the piperazine ring significantly influenced the cytotoxicity and selectivity of the compounds .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways, leading to programmed cell death, which is crucial for developing effective anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic approaches for (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one?

  • Methodology :

Thiazole ring formation : Cyclize α-haloketones with thioureas or thioamides under basic conditions .

Benzylidene introduction : Condense the thiazole intermediate with 2-butoxybenzaldehyde via acid/base-catalyzed Schiff base formation .

Piperazine substitution : React the thiazole core with 4-acetylpiperazine using nucleophilic substitution (e.g., in DMF at 80–100°C) .

  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 6–9 hours under reflux) .

  • Purification : Recrystallization (ethanol/dioxane) or column chromatography (silica gel, ethyl acetate/hexane) .

    Table 1 : Representative Reaction Conditions

    StepReagents/ConditionsYield (%)Reference
    Thiazole cyclizationThiourea, α-bromoketone, EtOH, reflux65–75
    Benzylidene formation2-Butoxybenzaldehyde, piperidine, dioxane70–85
    Piperazine substitution4-Acetylpiperazine, DMF, 80°C, 12 h60–70

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : 1^1H/13^13C NMR confirms regiochemistry (e.g., thiazole C-H at δ 7.2–7.5 ppm, benzylidene proton at δ 8.1–8.3 ppm) .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 414.15) .
  • X-ray crystallography : SHELXL/SHELXTL refines crystal packing and H-bonding networks (e.g., CCDC deposition) .

Q. What in vitro assays are used to screen biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; 24–48 h incubation) .
  • Anticancer : SRB assay (IC50_{50} determination in MCF-7, HEPG-2 cells; 72 h exposure) .
  • Controls : CHS-828 (reference antitumor agent) and solvent controls (DMSO ≤0.5%) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

  • Approach :

Dose-response validation : Repeat assays with standardized protocols (e.g., identical cell passage numbers) .

Metabolic stability : Assess compound degradation via HPLC (e.g., plasma stability at 37°C for 24 h) .

Target engagement : Use SPR or ITC to measure binding affinity (e.g., KD_D for kinase targets) .

Q. Which computational methods predict interaction mechanisms with biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase; ΔG ≤ -8.5 kcal/mol) .
  • Multiwfn wavefunction analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
    • Validation : Overlay docking poses with crystallographic data (e.g., PDB: 1M17) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Strategy :

Substituent variation : Synthesize derivatives with modified alkoxy (e.g., propoxy → ethoxy) or piperazine groups (e.g., acetyl → methyl) .

Bioisosteric replacement : Replace thiazolidinone with oxazolone to assess ring flexibility .

  • Assays : Compare IC50_{50} values in parallel assays (e.g., 3–5 replicates per analog) .

Table 2 : SAR Trends in Thiazole Derivatives

SubstituentAntimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)Reference
2-Butoxybenzylidene8–16 (Gram+)12–18 (MCF-7)
4-Methoxybenzylidene32–64 (Gram+)25–30 (MCF-7)
4-Propargyloxybenzylidene4–8 (Gram+)8–10 (MCF-7)

Q. What crystallographic challenges arise during structural refinement?

  • Issues :

  • Disorder : Resolve using SHELXL restraints (e.g., for flexible butoxy chains) .
  • Twinned data : Apply HKLF5 in SHELXL for intensity deconvolution .
    • Validation : Check Rint_{int} (<0.05) and CCDC deposition (e.g., CCDC 224XXXX) .

Q. How to optimize synthetic yield while minimizing byproducts?

  • DOE approach : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (piperidine vs. ZnCl2_2) .
  • Analytical monitoring : Use TLC (hexane/EtOAc 3:1) or LC-MS to track intermediate formation .

Q. How to troubleshoot inconsistent cytotoxicity results in cell-based assays?

  • Solutions :

Solvent controls : Ensure DMSO concentration ≤0.5% to avoid off-target effects .

Cell line authentication : STR profiling to confirm identity (e.g., MCF-7 vs. MDA-MB-231) .

Replicate experiments : Use ≥3 biological replicates with fresh compound batches .

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